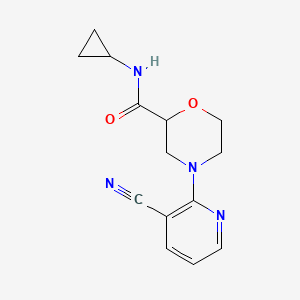![molecular formula C20H25N5O B12266699 4-[(1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-3-methylpyridine](/img/structure/B12266699.png)
4-[(1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-3-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1-{2,5-Dimetilpirazolo[1,5-a]pirimidin-7-il}piperidin-4-il)metoxi]-3-metilpiridina es un compuesto orgánico complejo que pertenece a la clase de pirazolo[1,5-a]pirimidinas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-[(1-{2,5-Dimetilpirazolo[1,5-a]pirimidin-7-il}piperidin-4-il)metoxi]-3-metilpiridina generalmente implica múltiples pasos. Un método común incluye la síntesis catalizada por cobre de derivados de pirazolo[1,5-a]pirimidina. Este método emplea un enfoque catalizado por cobre asistido por microondas, que permite la síntesis eficiente del compuesto con altos rendimientos .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y la escalabilidad del proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones
4-[(1-{2,5-Dimetilpirazolo[1,5-a]pirimidin-7-il}piperidin-4-il)metoxi]-3-metilpiridina puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Esta reacción implica la sustitución de un átomo o grupo de átomos por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados .
Aplicaciones Científicas De Investigación
4-[(1-{2,5-Dimetilpirazolo[1,5-a]pirimidin-7-il}piperidin-4-il)metoxi]-3-metilpiridina tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga por sus posibles actividades biológicas, como las propiedades anticancerígenas.
Medicina: Se explora por sus posibles aplicaciones terapéuticas en el tratamiento de diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 4-[(1-{2,5-Dimetilpirazolo[1,5-a]pirimidin-7-il}piperidin-4-il)metoxi]-3-metilpiridina implica su interacción con dianas y vías moleculares específicas. El compuesto puede unirse a ciertas enzimas o receptores, modulando su actividad y dando lugar a diversos efectos biológicos. Los estudios detallados sobre su mecanismo de acción son esenciales para comprender completamente su potencial terapéutico .
Comparación Con Compuestos Similares
Compuestos similares
Algunos compuestos similares incluyen:
- 2,5-Dimetilpirazolo[1,5-a]pirimidin-7-ol
- 2-(4-((2-etil-5,7-dimetilpirazolo[1,5-a]pirimidin-3-il)metil)fenil)-5-(piperidin-4-il)-1,3,4-oxadiazol .
Singularidad
Lo que diferencia a 4-[(1-{2,5-Dimetilpirazolo[1,5-a]pirimidin-7-il}piperidin-4-il)metoxi]-3-metilpiridina son sus características estructurales únicas y su potencial para diversas aplicaciones. Su disposición específica de grupos funcionales permite interacciones únicas con dianas biológicas, lo que la convierte en una candidata prometedora para futuras investigaciones y desarrollo .
Propiedades
Fórmula molecular |
C20H25N5O |
|---|---|
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
2,5-dimethyl-7-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C20H25N5O/c1-14-12-21-7-4-18(14)26-13-17-5-8-24(9-6-17)20-11-15(2)22-19-10-16(3)23-25(19)20/h4,7,10-12,17H,5-6,8-9,13H2,1-3H3 |
Clave InChI |
VCHSMEYCDQBSHI-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN2C(=C1)N=C(C=C2N3CCC(CC3)COC4=C(C=NC=C4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Fluoro-2-({1-[(4-methyl-1,3-thiazol-5-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine](/img/structure/B12266625.png)
![4-[1-(2-Tert-butylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B12266629.png)
![1-(2,3-Dimethylphenyl)-4-[(oxan-3-yl)methyl]piperazine](/img/structure/B12266632.png)

![N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12266635.png)
![2-(methylsulfanyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}pyridine-3-carboxamide](/img/structure/B12266645.png)
![5-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-4-methyl-1,3-thiazole](/img/structure/B12266646.png)
![2-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-N-ethylpyrimidin-4-amine](/img/structure/B12266661.png)
![4-{5-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-methylpyrimidine](/img/structure/B12266664.png)
![4-bromo-1-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B12266669.png)
![5-chloro-N-methyl-N-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)pyrimidin-2-amine](/img/structure/B12266685.png)
![2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)-4-(trifluoromethyl)pyridine](/img/structure/B12266698.png)
![4-(Methylsulfanyl)-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B12266700.png)
![5-Fluoro-4-[4-({4-[4-(pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine](/img/structure/B12266704.png)
